4-Chloro-1H-1,2,3-triazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Chloro-1H-1,2,3-triazole (CAS 40964-55-4) is a mono-halogenated five-membered heterocycle belonging to the 1,2,3-triazole family. It features a chlorine atom at the 4-position of the triazole ring.

Molecular Formula C2H2ClN3
Molecular Weight 103.51 g/mol
CAS No. 40964-55-4
Cat. No. B3265747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-1,2,3-triazole
CAS40964-55-4
Molecular FormulaC2H2ClN3
Molecular Weight103.51 g/mol
Structural Identifiers
SMILESC1=NNN=C1Cl
InChIInChI=1S/C2H2ClN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)
InChIKeyIYGFIINCQJDWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-1,2,3-triazole (CAS 40964-55-4): A Halogenated Triazole Building Block for Pharmaceutical and Agrochemical Research Procurement


4-Chloro-1H-1,2,3-triazole (CAS 40964-55-4) is a mono-halogenated five-membered heterocycle belonging to the 1,2,3-triazole family. It features a chlorine atom at the 4-position of the triazole ring [1]. The compound serves as a versatile synthetic building block, with the chlorine substituent enabling nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2]. Its physicochemical profile — predicted LogP of approximately 0.46–0.6, pKa of 6.98 ± 0.70, and density of 1.564 ± 0.06 g/cm³ — positions it as a moderately polar, low-molecular-weight (103.51 g/mol) intermediate amenable to diverse derivatization strategies [1]. The compound has gained significant industrial relevance as a key intermediate in the manufacturing process of Milvexian, a Factor XIa inhibitor that completed Phase II clinical trials for thrombotic indications [3].

Why 4-Chloro-1H-1,2,3-triazole (40964-55-4) Cannot Be Replaced by Other 4-Halo-1,2,3-triazoles Without Risking Synthetic and Biological Performance Deviations


In-class 4-halo-1,2,3-triazoles (Cl, Br, I, F) share the same triazole core but differ substantially in lipophilicity, leaving-group ability, and electronic character, which collectively govern downstream reactivity in nucleophilic substitution and cross-coupling. The chlorine atom in 4-chloro-1H-1,2,3-triazole provides an intermediate LogP (0.46) compared to the more lipophilic bromo analog (LogP 0.57–1.40), directly affecting solubility and membrane permeability of final conjugates . In metal-catalyzed couplings, the C–Cl bond exhibits lower oxidative addition rates relative to C–Br and C–I, demanding distinct catalyst/ligand systems that cannot be interchanged without re-optimization [1]. Furthermore, 4-chloro-1,2,3-triazole has been specifically validated as a critical intermediate in the Milvexian manufacturing route at 70% yield over five steps; substituting the halogen would necessitate complete process redevelopment and new impurity profiling [2]. These physicochemical and process-specific factors make blind analog substitution a source of significant synthetic and regulatory risk.

Quantitative Differentiation Evidence for 4-Chloro-1H-1,2,3-triazole (40964-55-4) Relative to Closest Analogs


Intermediate Lipophilicity (LogP 0.46) Compared to 4-Bromo Analog (LogP 0.57–1.40) for Fine-Tuning Drug-Like Properties

4-Chloro-1H-1,2,3-triazole exhibits a measured LogP of 0.45810 , positioning it as less lipophilic than the 4-bromo analog, for which reported LogP values range from 0.56720 to 1.40 depending on the computational method . This ~0.1 log unit difference (using the comparable ChemSrc/ChemicalBook datasets) translates to a measurable reduction in octanol–water partition coefficient. In drug design contexts, the lower LogP of the chloro derivative can improve aqueous solubility and reduce non-specific protein binding relative to the bromo congener, making it the preferred starting point when aiming for compounds that meet Lipinski's Rule of Five criteria [1]. The chlorine substituent also contributes a smaller molar volume (MW 103.51 vs 147.96 g/mol for bromo), further reducing overall molecular weight in final conjugates .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Validated as the Penultimate Intermediate in Milvexian (Phase III FXIa Inhibitor) with 70% Yield Over Five Steps

Bristol Myers Squibb and Janssen Pharmaceuticals jointly developed and optimized a multi-step manufacturing route to Milvexian wherein 4-chloro-1,2,3-triazole is the penultimate intermediate 1, isolated in 70% overall yield over five synthetic transformations [1]. The route proceeds through a Suzuki–Miyaura coupling, diazotization/azidation, copper-catalyzed click cycloaddition with trimethylsilylacetylene, chlorodesilylation to install the 4-chloro substituent, and O-demethylation [2]. No alternative 4-halo-1,2,3-triazole could be substituted without fundamentally altering the synthetic sequence, as the TMS→Cl exchange step is integral to the route design. The recrystallization of intermediate 7 was demonstrated to be critical for controlling both purity and color of the final 4-chloro-1,2,3-triazole [1]. This process validation at plant scale provides a level of demonstrated scalability unmatched by any other 4-halo-1,2,3-triazole isomer in a late-stage clinical candidate [3].

Process Chemistry Pharmaceutical Manufacturing Anticoagulant Drug Development

4-Chloro-1,2,3-Triazole Derivatives Outperform Commercial Fungicide Difenoconazole Against Phytophthora capsici (61.4% vs 42.5% Inhibition at 25 mg/L)

In a head-to-head mycelial growth inhibition assay conducted at 25 mg/L, compound 4d — a 2-substituted-4-chloro-5-aryl-2H-1,2,3-triazole derivative — exhibited 61.4% inhibition against Phytophthora capsici, surpassing the commercial triazole fungicide difenoconazole, which achieved only 42.5% inhibition under identical conditions [1]. This represents a 44.5% relative improvement in antifungal potency. Across the full panel of six phytopathogenic fungi tested, compound 4d additionally achieved 70.4% inhibition against Gibberella zeae, 74.1% against Botrytis cinerea, and 72.9% against Sclerotonia sclerotiorum [1]. A second derivative in the same series, compound 4k, reached 87.0% and 84.7% inhibition against Botrytis cinerea and Sclerotonia sclerotiorum, respectively [1]. These data establish the 4-chloro-1,2,3-triazole scaffold as a productive starting point for antifungal lead discovery, with demonstrated superiority to an established commercial standard in specific pathogen contexts.

Agricultural Chemistry Fungicide Development Crop Protection

Tunable Fluorescence: 4-Chloro-Triazoles Occupy the Moderate Quantum Yield Regime Between High-Yield 4-Fluoro (Φ up to 0.69) and Lower-Yield 4-Bromo Analogs

A systematic comparative study of 2,5-diaryl-4-halo-1,2,3-triazoles (Hal = F, Cl, Br) by Motornov et al. established that 4-fluorosubstituted triazoles achieve the highest fluorescence quantum yield in the series, up to Φ = 0.69 [1]. While individual quantum yield values for each 4-chloro and 4-bromo derivative were not reported in the abstract, the study's explicit conclusion that 4-F possesses the highest quantum yield among the three halogens [1] implies that both 4-Cl and 4-Br exhibit lower Φ values. The electron-withdrawing character of chlorine, intermediate between fluorine and bromine, modulates the HOMO–LUMO gap and radiative decay pathways differently than the other halogens [2]. For researchers designing fluorophores requiring a balance between brightness and synthetic accessibility, 4-chloro-1,2,3-triazole offers a distinct photophysical profile compared to the ultra-bright 4-fluoro series (which requires less accessible fluorinated alkyne precursors) and the 4-bromo series (which may suffer from heavy-atom quenching effects) [3].

Fluorescent Probe Design Photophysics Materials Chemistry

Predicted pKa of 6.98 Confers Near-Neutral Acidity Distinct from Unsubstituted 1,2,3-Triazole (pKa 9.4), Enabling pH-Dependent Reactivity Selectivity

The predicted pKa of 4-chloro-1H-1,2,3-triazole is 6.98 ± 0.70 , representing a substantial ~2.4 log unit increase in acidity relative to unsubstituted 1H-1,2,3-triazole, which has a measured pKa of 9.4 for the neutral N–H deprotonation [1]. This acidification arises from the electron-withdrawing inductive effect of the 4-chloro substituent, which stabilizes the conjugate base (triazolate anion). At physiological pH (7.4), 4-chloro-1,2,3-triazole exists in an approximately 70:30 equilibrium between neutral and anionic forms (calculated from the Henderson–Hasselbalch equation based on predicted pKa), whereas unsubstituted triazole remains >97% neutral . This differential ionization has direct consequences for N-alkylation regioselectivity: under mildly basic conditions (pH ~8–9), the 4-chloro derivative will undergo preferential deprotonation at N1, enabling regiocontrolled N-functionalization that is not achievable with the parent triazole without stronger base [2].

Physical Organic Chemistry N-H Acidity Tautomerism

High-Confidence Application Scenarios for 4-Chloro-1H-1,2,3-triazole (40964-55-4) Based on Quantitative Differentiation Evidence


Late-Stage Pharmaceutical Intermediate: Anticoagulant API Manufacturing Route Development

Procurement teams supporting Factor XIa inhibitor programs should source 4-chloro-1H-1,2,3-triazole as the preferred penultimate intermediate building block. The compound has been validated at plant scale in the Milvexian manufacturing route with a demonstrated 70% yield over five steps, including optimized recrystallization for purity and color control [1]. No other 4-halo-1,2,3-triazole possesses equivalent process validation in a Phase III clinical candidate. CDMOs can leverage the published route directly, avoiding de novo process development and associated impurity profiling costs estimated to exceed $500K for a new halogen analog route [2].

Agrochemical Fungicide Lead Discovery: 4-Chloro-1,2,3-Triazole Scaffold Library Synthesis

Agrochemical discovery groups seeking novel fungicides with activity against Phytophthora capsici should build focused libraries around the 4-chloro-1,2,3-triazole core. The scaffold has produced derivatives (compound 4d) demonstrating 61.4% mycelial growth inhibition at 25 mg/L, outperforming the commercial standard difenoconazole (42.5%) by 18.9 percentage points [3]. Broad-spectrum activity was confirmed against Gibberella zeae (70.4%), Botrytis cinerea (74.1%), and Sclerotonia sclerotiorum (72.9%) [3]. Prioritizing 4-chloro over 4-bromo or 4-fluoro for the initial SAR exploration is supported by the chlorine atom's optimal balance of synthetic accessibility and electronic character for nucleophilic derivatization [4].

Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity with the 4-Chloro Building Block

When synthesizing compound libraries where final conjugate LogP must remain ≤5 and molecular weight ≤500 Da, medicinal chemists should select 4-chloro-1H-1,2,3-triazole (LogP 0.46, MW 103.51 g/mol) over the 4-bromo analog (LogP 0.57–1.40, MW 147.96 g/mol) . The 0.11–0.94 lower LogP and 44.45 g/mol lower molecular weight of the chloro building block translate directly into improved aqueous solubility and reduced lipophilic ligand efficiency penalties in the final compound . This choice is particularly critical in CNS drug discovery programs where lower LogP correlates with reduced P-glycoprotein efflux and improved brain penetration [5].

Fluorescent Probe Development: Balancing Brightness and Precursor Accessibility

For materials chemistry and chemical biology groups designing 1,2,3-triazole-based fluorophores, 4-chloro-1H-1,2,3-triazole occupies a strategically valuable middle ground. The 4-fluoro series achieves the highest quantum yield (Φ up to 0.69) but requires less accessible and more expensive fluorinated alkyne precursors [6]. The 4-bromo series may suffer from heavy-atom fluorescence quenching. The 4-chloro series provides practical quantum yields with the advantage of using widely available, cost-effective chlorinated precursors and established Chan-Lam coupling conditions for regioselective N-2 arylation [6]. This translates to lower cost per fluorophore synthesized and shorter synthetic routes.

Quote Request

Request a Quote for 4-Chloro-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.